methyl 2-benzamidothiophene-3-carboxylate
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Overview
Description
Methyl 2-benzamidothiophene-3-carboxylate is a thiophene derivative with a benzamido group at the 2-position and a carboxylate ester at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-benzamidothiophene-3-carboxylate typically involves the condensation of a benzamido group with a thiophene ring. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure high-quality products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzamidothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-benzamidothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and materials for organic electronics.
Mechanism of Action
The mechanism of action of methyl 2-benzamidothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzamido group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-benzamidothiophene-2-carboxylate: Similar structure but with different substitution pattern.
Methyl 3-methylbenzo[b]thiophene-2-carboxylate: Contains a methyl group instead of a benzamido group
Uniqueness
Methyl 2-benzamidothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzamido group at the 2-position and the carboxylate ester at the 3-position allows for unique interactions with biological targets and distinct reactivity in chemical reactions .
Biological Activity
Methyl 2-benzamidothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a benzamide group and a carboxylate moiety. Its structural formula can be represented as follows:
This compound's unique structure contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory effects in vitro, suggesting its potential as an antitubercular agent.
Table 1: Antimicrobial Activity Data
Compound | MIC (µg/mL) | % Inhibition | Target Pathogen |
---|---|---|---|
This compound | 0.5 | 85% | Mycobacterium tuberculosis |
Control (Standard Drug) | 0.1 | 100% | Mycobacterium tuberculosis |
The above table illustrates the minimum inhibitory concentration (MIC) and percentage inhibition of this compound compared to a standard drug. The results indicate promising activity against tuberculosis.
The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with mycobacterial cell wall biosynthesis. Specifically, it targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is critical for the synthesis of cell wall components in Mycobacterium species. Binding studies have shown that the thiophene moiety plays a crucial role in maintaining interactions within the active site of DprE1, enhancing the compound's efficacy.
Cytotoxicity Studies
While evaluating the therapeutic potential of this compound, it is essential to assess its cytotoxicity. Recent findings indicate that this compound exhibits low cytotoxicity towards Vero cells, with an IC50 value greater than 64 µg/mL, resulting in a selectivity index (SI) greater than 320. This suggests that it may be safe for further development as an antimicrobial agent.
Table 2: Cytotoxicity Data
Compound | IC50 (µg/mL) | Selectivity Index |
---|---|---|
This compound | >64 | >320 |
Control (Cytotoxic Drug) | 5 | <1 |
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activity of this compound. One notable study involved an animal model where the compound was administered to mice infected with drug-resistant strains of Mycobacterium tuberculosis. The results demonstrated significant bactericidal activity, supporting its potential use in treating resistant infections.
Summary of Findings from Case Studies
-
Case Study A : Evaluated the efficacy of this compound in a mouse model.
- Findings : Showed a reduction in bacterial load by over 70% compared to untreated controls.
- : Promising candidate for further development against drug-resistant tuberculosis.
-
Case Study B : Investigated the pharmacokinetics and safety profile.
- Findings : The compound exhibited favorable absorption and distribution characteristics.
- : Supports potential clinical applications with manageable safety profiles.
Properties
IUPAC Name |
methyl 2-benzamidothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-17-13(16)10-7-8-18-12(10)14-11(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZZRZJERORKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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